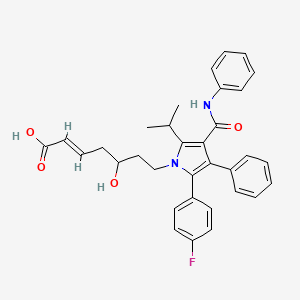
(2E)-2,3-Dehydroxy Atorvastatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2,3-Dehydroxy Atorvastatin is a derivative of atorvastatin, a well-known statin medication used to lower lipid levels and reduce the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis . The modification in this compound involves the removal of hydroxyl groups at positions 2 and 3, which may alter its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2,3-Dehydroxy Atorvastatin can be achieved through various synthetic routes. One common method involves the use of high-speed vibration milling conditions, which is an environmentally friendly alternative to traditional solution-based reactions . The reaction typically involves the use of sodium iodide in anhydrous acetone, followed by hydrolytic deprotection and lactonization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of mechanochemical techniques, such as high-speed vibration milling, can be advantageous due to their efficiency and reduced environmental impact . Additionally, process validation and quality assurance are critical to ensure the uniform distribution and consistency of the final product .
化学反応の分析
Types of Reactions
(2E)-2,3-Dehydroxy Atorvastatin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include sodium iodide, acetone, and various catalysts such as ytterbium triflate and silver nitrate . The reaction conditions often involve room temperature or slightly elevated temperatures, depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
科学的研究の応用
(2E)-2,3-Dehydroxy Atorvastatin has several scientific research applications, including:
Chemistry: The compound can be used as a model molecule to study various chemical reactions and mechanisms.
Biology: It can be used to investigate the biological effects of statin derivatives on cellular processes.
Medicine: Research on this compound can provide insights into the development of new lipid-lowering agents with improved efficacy and safety profiles.
作用機序
The mechanism of action of (2E)-2,3-Dehydroxy Atorvastatin is similar to that of atorvastatin. It acts as a competitive inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower lipid levels in the blood .
類似化合物との比較
Similar Compounds
Rosuvastatin: Another statin medication with a similar mechanism of action but different chemical structure.
Simvastatin: A statin with a different side chain structure, leading to variations in its pharmacokinetic properties.
Lovastatin: One of the earliest statins, with a distinct lactone ring structure.
Uniqueness
(2E)-2,3-Dehydroxy Atorvastatin is unique due to the removal of hydroxyl groups at positions 2 and 3, which may result in different chemical and biological properties compared to other statins. This modification can potentially lead to variations in its efficacy, safety, and pharmacokinetic profile .
特性
分子式 |
C33H33FN2O4 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC名 |
(E)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid |
InChI |
InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+ |
InChIキー |
MBPXXTUUUBBIRF-OQLLNIDSSA-N |
異性体SMILES |
CC(C)C1=C(C(=C(N1CCC(C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)


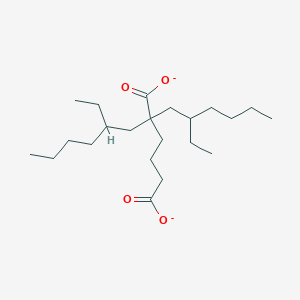
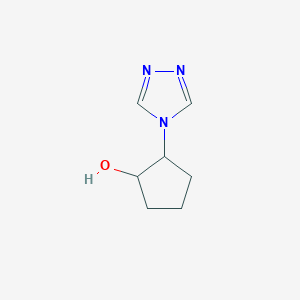
![5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12313801.png)
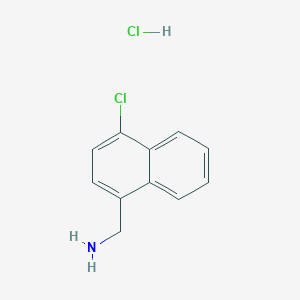
![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)

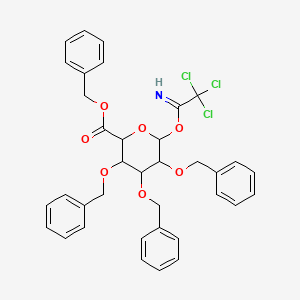
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)


![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
